

Spectral Analysis of 2,6-Dichloro-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloro-4-nitroaniline

Cat. No.: B1670479

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This guide provides a comprehensive overview of the spectral data for **2,6-Dichloro-4-nitroaniline**, a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the spectral properties and analytical methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, IR, and UV-Vis spectroscopy for **2,6-Dichloro-4-nitroaniline**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Solvent	Multiplicity	Assignment
8.32	DMSO-d ₆	s	Ar-H
6.75	DMSO-d ₆	s (br)	-NH ₂

s: singlet, br: broad

Note: Data sourced from SpectraBase. The broadness of the amine protons is characteristic and can be influenced by factors such as solvent, concentration, and temperature.

Table 2: IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3485, 3375	N-H stretching (asymmetric and symmetric)
1595	N-H bending
1520, 1345	NO ₂ stretching (asymmetric and symmetric)
825	C-Cl stretching
1240	C-N stretching

Note: Data corresponds to a KBr pellet transmission spectrum. The precise peak positions and intensities can be influenced by the sample preparation and physical state.

Table 3: UV-Vis Spectral Data

Wavelength (λ_{max}) nm	Molar Absorptivity (ϵ) L·mol ⁻¹ ·cm ⁻¹	Solvent
240	7,943	Heptane
322	14,454	Heptane

Note: Data sourced from PubChem.^[1] The absorption maxima and molar absorptivities are solvent-dependent.

A Note on ¹³C NMR Data

Despite a thorough search of available scientific literature and spectral databases, experimental ¹³C NMR data for **2,6-Dichloro-4-nitroaniline** could not be located. While data for isotopically labeled (¹³C₆) analogs and computational predictions exist, empirical data for the unlabeled compound in common deuterated solvents is not readily available.^[2] Researchers requiring this data may need to perform an experimental determination.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H NMR spectra for the structural elucidation of **2,6-Dichloro-4-nitroaniline**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2,6-Dichloro-4-nitroaniline**.
 - Transfer the solid into a clean, dry 5 mm NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Securely cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
- Instrumental Analysis:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR probe.
 - Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,6-Dichloro-4-nitroaniline** using Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Place approximately 1-2 mg of **2,6-Dichloro-4-nitroaniline** and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into an agate mortar.
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce scattering effects.
 - Transfer a portion of the mixture into a pellet-forming die.
 - Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumental Analysis:
 - Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
 - Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.
 - Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **2,6-Dichloro-4-nitroaniline**.

Methodology:

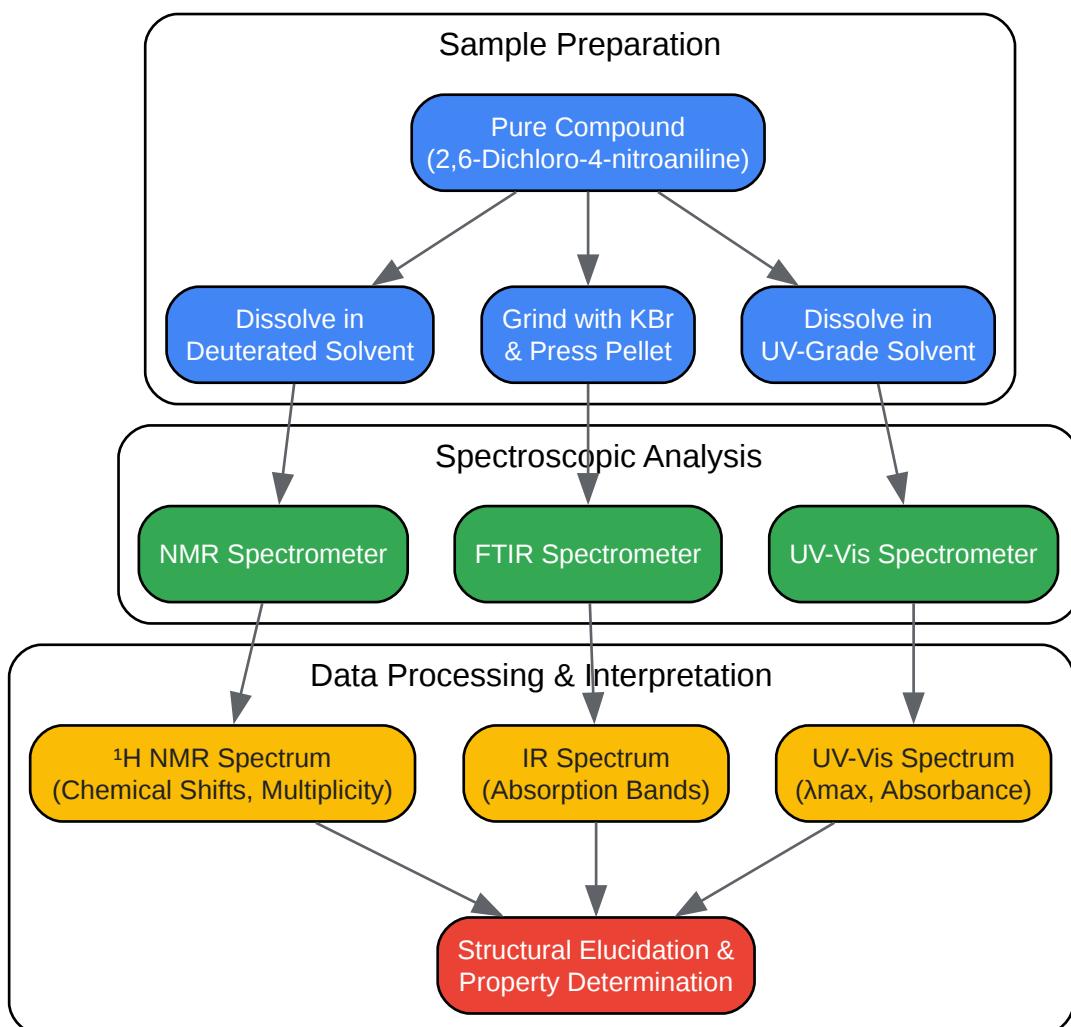
- Sample Preparation:

- Prepare a stock solution of **2,6-Dichloro-4-nitroaniline** of a known concentration in a spectroscopic grade solvent (e.g., heptane or ethanol).
- Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).
- Use quartz cuvettes with a 1 cm path length.

- Instrumental Analysis:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
 - Fill a cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the sample holder and record a baseline spectrum.
 - Rinse a second cuvette with the sample solution before filling it.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
 - The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2,6-Dichloro-4-nitroaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | CID 7430 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2, 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) | C6H4Cl2N2O2 | CID 46781250 - PubChem [pubchem.ncbi.nlm.nih.gov]
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